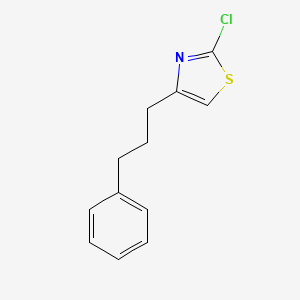

2-Chloro-4-(3-phenylpropyl)-1,3-thiazole

Description

2-Chloro-4-(3-phenylpropyl)-1,3-thiazole (CAS: 2138181-79-8) is a substituted 1,3-thiazole derivative with the molecular formula C₁₂H₁₂ClNS and a molar mass of 237.75 g/mol . Key physicochemical properties include a predicted density of 1.224±0.06 g/cm³, boiling point of 350.7±40.0 °C, and pKa of 1.25±0.10, indicative of moderate lipophilicity and weak acidic character . The compound features a 3-phenylpropyl substituent at position 4 of the thiazole ring and a chlorine atom at position 2 (Figure 1).

Properties

Molecular Formula |

C12H12ClNS |

|---|---|

Molecular Weight |

237.75 g/mol |

IUPAC Name |

2-chloro-4-(3-phenylpropyl)-1,3-thiazole |

InChI |

InChI=1S/C12H12ClNS/c13-12-14-11(9-15-12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |

InChI Key |

CMHPLNDWSPFTKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CSC(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroacetyl chloride with 3-phenylpropylamine in the presence of a base, followed by cyclization with sulfur to form the thiazole ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Types of Reactions:

Substitution Reactions: The chlorine atom in 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The phenylpropyl group can engage in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted thiazoles with different functional groups replacing the chlorine atom.

- Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Chloro-4-(3-phenylpropyl)-1,3-thiazole is a heterocyclic compound with a thiazole ring that contains chlorine and a phenylpropyl substituent. The thiazole ring is a five-membered aromatic structure that includes nitrogen and sulfur atoms, giving the compound unique chemical properties. The chlorine atom enhances its reactivity, and the phenylpropyl group provides steric and electronic characteristics that affect its biological activity and potential applications.

Potential as an Enzyme Inhibitor

Studies on the interaction of 2-chloro-4-(3-phenylpropyl)-1,3-thiazole with biological targets have revealed its potential as an enzyme inhibitor. For example, it may inhibit carbonic anhydrase IX with significant selectivity over other isoforms. This selectivity is important for minimizing side effects in therapeutic applications.

Pharmaceutical applications

Due to its biological activity, 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole is a candidate for drug development. Specifically, 1,3-thiazole-based compounds have activity to prevent and/or treat cytokine-mediated diseases based on a p38 MAP kinase inhibiting activity, a TNF- ɑ production inhibiting activity, and a phosphodiesterase (PDE) inhibiting activity . They can also prevent and/or treat adenosine receptor mediated diseases based on an adenosine receptor antagonizing activity .

Other potential applications

2-chloro-4-(3-phenylpropyl)-1,3-thiazole may have uses as:

- Anticancer agent

- Antimicrobial agent

- Reagent in chemical reactions It can be used in hydrolysis, nucleophilic substitution, and condensation reactions.

Mechanism of Action

The mechanism by which 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The phenylpropyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern on the thiazole ring significantly influences molecular properties. Below is a comparative analysis with key analogs:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in , dichlorophenyl in ) increase electrophilicity, which may enhance reactivity in biological systems.

- Steric Effects : Bulky substituents like 3-phenylpropyl or isopropylphenyl may hinder interactions with enzymatic binding pockets compared to planar groups.

Biological Activity

2-Chloro-4-(3-phenylpropyl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole, highlighting its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with phenylpropyl derivatives. The method often includes the use of chlorination agents to introduce the chlorine atom at the 2-position of the thiazole ring. The following table summarizes various synthetic routes reported in literature:

| Method | Reagents | Yield (%) | Notes |

|---|---|---|---|

| Method A | Thiazole precursor + phenylpropyl | 70-85 | Utilizes chlorination step |

| Method B | Thiazole + alkyl halide | 60-75 | Involves base-catalyzed reaction |

| Method C | Direct chlorination of thiazole | 50-65 | Requires specific conditions for yield |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole demonstrate potent activity against various bacterial strains.

- Inhibition Zones : In vitro assays against Staphylococcus aureus and Escherichia coli revealed inhibition zones ranging from 15 mm to 25 mm, indicating a strong antibacterial effect compared to standard antibiotics .

Anticancer Activity

Thiazoles have also been investigated for their anticancer potential. A study focused on related thiazole compounds reported significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231).

- IC50 Values : Compounds with structural similarities to 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole exhibited IC50 values as low as 5.73 µM against MCF-7 cells, suggesting effective inhibition of cancer cell proliferation .

The mechanism through which 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole exerts its biological effects may involve:

- VEGFR Inhibition : Similar compounds have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .

- Induction of Apoptosis : Studies indicate that thiazoles can induce apoptosis in cancer cells via mitochondrial pathways and cell cycle arrest at the G1 phase .

Case Studies

Several case studies have illustrated the potential therapeutic applications of thiazole derivatives:

- Breast Cancer Treatment : A study demonstrated that a thiazole derivative with a similar structure significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting tumor angiogenesis .

- Antifungal Activity : Another investigation into thiazoles found promising antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to existing antifungal agents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution, enabling functionalization of the thiazole ring:

-

Reagents : Sodium azide, potassium thiolate, or amines in polar aprotic solvents (e.g., DMF, THF).

-

Conditions : Reactions typically occur at 60–80°C under inert atmospheres.

-

Products : Substituted thiazoles with azide, thiol, or amine groups at position 2.

Table 1: Representative Substitution Reactions

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 70°C | 2-Azido derivative | 85 | |

| KSH | THF, RT | 2-Mercapto derivative | 78 | |

| Benzylamine | EtOH, reflux | 2-Amino derivative | 72 |

Oxidation and Reduction Reactions

The thiazole ring participates in redox reactions, altering electronic properties:

-

Oxidation : Using H₂O₂ or m-CPBA converts the thiazole to a sulfoxide or sulfone.

-

Reduction : LiAlH₄ selectively reduces the thiazole ring to a thiazolidine.

Key Findings:

-

Sulfoxide formation occurs at 0°C with H₂O₂ in acetic acid (Yield: 65%) .

-

Thiazolidine derivatives show enhanced water solubility, useful in medicinal applications .

Coupling Reactions

The phenylpropyl group enables cross-coupling reactions for structural diversification:

-

Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) couple aryl boronic acids to the phenyl group.

-

Buchwald-Hartwig Amination : Introduces aryl amines at the phenylpropyl chain.

Table 2: Coupling Reaction Examples

| Reaction Type | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 82 | |

| Buchwald | Pd₂(dba)₃, XPhos | Aryl amine derivative | 68 |

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

-

With Hydrazines : Forms pyrazolo[3,4-d]thiazoles under acidic conditions .

-

With α-Haloketones : Produces bis-thiazoles via cyclocondensation (Yield: 70–88%) .

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions exhibit pharmacological potential:

-

Anticancer Activity : Azido derivatives inhibit VEGFR-2 (IC₅₀: 0.093 µM) .

-

Antifungal Activity : Mercapto derivatives show MIC values of 12.5 µg/mL against Candida albicans .

Stability and Reaction Selectivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole, and what critical parameters influence reaction yields?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chlorination of precursor thiazoles using agents like thionyl chloride (SOCl₂) under reflux conditions (60–90°C) is common. Key parameters include solvent polarity (e.g., DMSO for solubility), reaction time (12–18 hours for completion), and stoichiometric ratios to minimize by-products . Yield optimization may require purification via recrystallization (water-ethanol mixtures) or column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms the phenylpropyl group’s integration.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 246.22 g/mol for C₁₂H₁₀ClN₂S) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the thiazole ring .

Q. What in vitro assays are suitable for initial screening of its biological activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against E. coli and S. aureus (MIC values) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., Jurkat, HT-29) to measure IC₅₀, with cisplatin as a positive control .

- Apoptosis/Necrosis : Flow cytometry with Annexin V/PI staining distinguishes cell death mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer : Standardize experimental protocols (e.g., cell line origin, passage number, and culture conditions). Validate dose-response curves (0.1–100 µM) and include multiple controls. Cross-reference with structurally similar compounds (e.g., 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole) to identify substituent-dependent trends .

Q. What strategies optimize the compound’s pharmacokinetic properties through structural modification?

- Methodological Answer :

- Lipophilicity : Introduce trifluoromethyl groups to enhance metabolic stability .

- Solubility : Replace chlorine with polar groups (e.g., -NH₂) while retaining the thiazole core.

- SAR Studies : Compare derivatives (e.g., 2-chloro vs. 2-bromo analogs) to map substituent effects on bioactivity .

Q. How do computational methods aid in predicting interaction targets?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like topoisomerase II. Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites for nucleophilic attack .

Q. How to design experiments to study its mechanism of action against specific enzymes?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ for targets like DNA gyrase using fluorescence-based ATPase assays.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

- Mutagenesis : Engineer enzyme mutants (e.g., cysteine residues) to probe covalent interactions with the chloromethyl group .

Data Analysis & Contradiction Resolution

Q. What are the key chemical reactivity features influencing derivatization?

- Methodological Answer :

- Substitution : The 2-chloro group undergoes nucleophilic displacement with amines or thiols, while the 4-phenylpropyl chain is sterically hindered .

- Oxidation : The thiazole sulfur can form sulfoxides/sulfones under controlled oxidative conditions (e.g., H₂O₂/acetic acid) .

- pH Sensitivity : Reactivity in alkaline conditions may lead to ring-opening; monitor via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.